molecular formula C16H13N3O4 B4240009 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4240009
M. Wt: 311.29 g/mol
InChI Key: BLIPRIKSGNCHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxadiazole, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole have been extensively studied. It has been reported to exhibit low toxicity towards normal cells while showing potent cytotoxicity towards cancer cells. Additionally, it has been shown to possess good water solubility and stability, making it a promising candidate for further development. However, studies have also reported that this compound may cause liver and kidney damage at high doses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, good water solubility and stability, and low toxicity towards normal cells. However, its limitations include its potential to cause liver and kidney damage at high doses and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to improve its yield and purity. Furthermore, it would be interesting to explore the structure-activity relationship of this compound and to develop analogues with improved biological activity and reduced toxicity.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to possess significant anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-8-12(6-7-14(10)19(20)21)16-17-15(18-23-16)11-4-3-5-13(9-11)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIPRIKSGNCHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

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